molecular formula C11H10N4O B12900738 3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine CAS No. 825630-40-8

3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12900738
CAS No.: 825630-40-8
M. Wt: 214.22 g/mol
InChI Key: IOZKOEJGFXHVBN-UHFFFAOYSA-N
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Description

3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that features a furan ring fused to an imidazo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazo[1,2-a]pyrazine core can be reduced under suitable conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced forms of the imidazo[1,2-a]pyrazine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for drug discovery and other research applications.

Properties

CAS No.

825630-40-8

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

3-(furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C11H10N4O/c1-12-10-11-14-6-9(8-2-5-16-7-8)15(11)4-3-13-10/h2-7H,1H3,(H,12,13)

InChI Key

IOZKOEJGFXHVBN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=COC=C3

Origin of Product

United States

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